2-Ethoxy-4-(tributylstannyl)thiazole
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Overview
Description
2-Ethoxy-4-(tributylstannyl)thiazole is an organotin compound with the molecular formula C17H33NOSSn and a molecular weight of 418.23 g/mol . This compound is characterized by the presence of a thiazole ring substituted with an ethoxy group and a tributylstannyl group. It is commonly used in organic synthesis, particularly in the Stille coupling reactions, which are pivotal in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-(tributylstannyl)thiazole typically involves the stannylation of 2-ethoxythiazole. This process can be achieved through the reaction of 2-ethoxythiazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-4-(tributylstannyl)thiazole primarily undergoes substitution reactions, particularly in the context of Stille coupling reactions. These reactions involve the coupling of the organotin compound with an organic halide or pseudohalide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., palladium acetate), organic halides (e.g., aryl bromides), bases (e.g., potassium carbonate).
Major Products: The major products of these reactions are the coupled organic compounds, where the thiazole ring is linked to another organic moiety through a carbon-carbon bond .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(tributylstannyl)thiazole in Stille coupling reactions involves the formation of a palladium complex with the organotin compound. This complex undergoes transmetalation with an organic halide, followed by reductive elimination to form the coupled product. The key molecular targets are the palladium catalyst and the organic halide, and the pathway involves the sequential steps of oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
2-(Tributylstannyl)thiazole: Similar in structure but lacks the ethoxy group, making it less versatile in certain synthetic applications.
2-(Tributylstannyl)-1,3-thiazole: Another variant without the ethoxy group, used in similar coupling reactions.
Uniqueness: 2-Ethoxy-4-(tributylstannyl)thiazole is unique due to the presence of both the ethoxy and tributylstannyl groups, which enhance its reactivity and versatility in organic synthesis. The ethoxy group can participate in additional chemical transformations, providing more synthetic options compared to its analogs .
Properties
IUPAC Name |
tributyl-(2-ethoxy-1,3-thiazol-4-yl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6NOS.3C4H9.Sn/c1-2-7-5-6-3-4-8-5;3*1-3-4-2;/h4H,2H2,1H3;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBICALVSSSYBKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NOSSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376854 |
Source
|
Record name | 2-Ethoxy-4-(tributylstannyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
240816-28-8 |
Source
|
Record name | 2-Ethoxy-4-(tributylstannyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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